[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both adamantane and pyridine moieties Adamantane is a diamondoid structure known for its rigidity and stability, while pyridine is a basic heterocyclic organic compound with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with phosgene to form adamantane-1-carbonyl chloride, which is then reacted with methylamine to yield [(adamantan-1-yl)carbamoyl]methylamine. This intermediate is then coupled with 2-chloropyridine-3-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for more advanced compounds.
Mechanism of Action
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(adamantan-1-yl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the combination of the adamantane and pyridine moieties, which provide a balance of rigidity, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
389620-37-5 |
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Molecular Formula |
C18H21ClN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-14(2-1-3-20-16)17(23)24-10-15(22)21-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22) |
InChI Key |
FPZIFJAZEDKBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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